molecular formula C20H26N6O2 B12718418 2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4-phenyl-2-(2-(1-piperidinyl)ethyl)-6-propyl- CAS No. 117740-67-7

2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4-phenyl-2-(2-(1-piperidinyl)ethyl)-6-propyl-

Cat. No.: B12718418
CAS No.: 117740-67-7
M. Wt: 382.5 g/mol
InChI Key: FUJRMBIXWCUDOQ-UHFFFAOYSA-N
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Description

2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4-phenyl-2-(2-(1-piperidinyl)ethyl)-6-propyl- is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4-phenyl-2-(2-(1-piperidinyl)ethyl)-6-propyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of phenyl, piperidinyl, and propyl groups through nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.

    Reduction: Reduction reactions could modify the functional groups, impacting the compound’s properties.

    Substitution: Various substitution reactions can introduce different functional groups, leading to derivatives with unique characteristics.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1,2,3-Triazolo(4,5-d)pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Piperidinyl-Substituted Compounds: Molecules with piperidinyl groups that may exhibit similar biological activities.

Properties

CAS No.

117740-67-7

Molecular Formula

C20H26N6O2

Molecular Weight

382.5 g/mol

IUPAC Name

4-phenyl-2-(2-piperidin-1-ylethyl)-6-propyltriazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C20H26N6O2/c1-2-11-24-19(27)17-18(26(20(24)28)16-9-5-3-6-10-16)22-25(21-17)15-14-23-12-7-4-8-13-23/h3,5-6,9-10H,2,4,7-8,11-15H2,1H3

InChI Key

FUJRMBIXWCUDOQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=NN(N=C2N(C1=O)C3=CC=CC=C3)CCN4CCCCC4

Origin of Product

United States

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